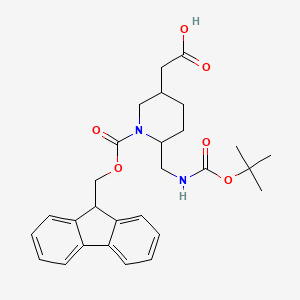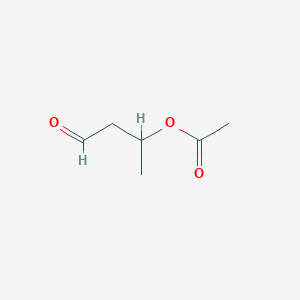![molecular formula C12H13NO3 B13424916 rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans](/img/structure/B13424916.png)
rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans: is a synthetic organic compound with the molecular formula C12H13NO3 It is characterized by the presence of a benzoic acid moiety linked to a cyclopropane ring via an amide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent.
Amidation reaction: The cyclopropane carboxylic acid derivative is then reacted with an appropriate amine to form the amide bond. This step often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Benzoic acid attachment: The final step involves the attachment of the benzoic acid moiety to the amide group. This can be achieved through a condensation reaction using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of carboxylate derivatives.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Carboxylate derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: It can be incorporated into polymer matrices to enhance their mechanical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding Studies: It can be used to study protein-ligand interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Testing: The compound can serve as a reference standard in pharmaceutical testing.
Wirkmechanismus
The mechanism of action of rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans involves its interaction with specific molecular targets. The amide bond and the benzoic acid moiety play crucial roles in binding to proteins or enzymes, potentially inhibiting their activity. The cyclopropane ring may also contribute to the compound’s stability and binding affinity.
Vergleich Mit ähnlichen Verbindungen
- rac-3-[(1R,2R)-2-methylcyclopropyl]propanoic acid
- rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid
Comparison:
- Structural Differences: While rac-3-[(1R,2R)-2-methylcyclopropyl]propanoic acid lacks the benzoic acid moiety, rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid shares a similar cyclopropane ring structure.
- Reactivity: The presence of the benzoic acid moiety in rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans may enhance its reactivity in electrophilic substitution reactions compared to its analogs.
- Applications: The unique combination of the cyclopropane ring and the benzoic acid moiety in this compound makes it particularly suitable for applications in catalysis and drug development.
Eigenschaften
Molekularformel |
C12H13NO3 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
3-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid |
InChI |
InChI=1S/C12H13NO3/c1-7-5-10(7)11(14)13-9-4-2-3-8(6-9)12(15)16/h2-4,6-7,10H,5H2,1H3,(H,13,14)(H,15,16)/t7-,10-/m1/s1 |
InChI-Schlüssel |
NJHLXYNGPQOJLU-GMSGAONNSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]1C(=O)NC2=CC=CC(=C2)C(=O)O |
Kanonische SMILES |
CC1CC1C(=O)NC2=CC=CC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2Z,4E)-3-methyl-5-[(1R)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid](/img/structure/B13424865.png)

![[(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate](/img/structure/B13424873.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate](/img/structure/B13424880.png)


![4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13424897.png)

![rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid](/img/structure/B13424908.png)
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424919.png)
